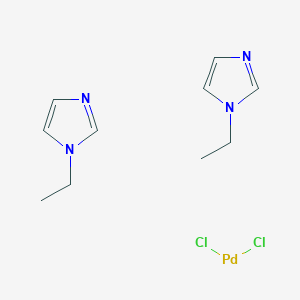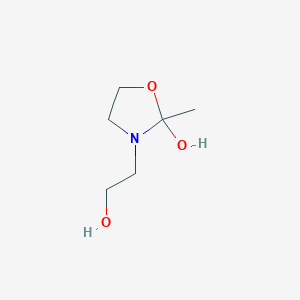
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is a heterocyclic organic compound that contains an oxazolidine ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxyethyl and methyloxazolidinyl groups in its structure imparts unique chemical properties that make it suitable for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol typically involves the reaction of diethanolamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-2-methyloxazolidin-2-ol.
Reduction: Formation of 2-methyl-3-(2-aminoethyl)oxazolidine.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
作用机制
The mechanism by which 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol exerts its effects is primarily through its ability to interact with biological molecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oxazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one
- 2-Hydroxyethyl-1,3-oxazolidine
- 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione
Uniqueness
3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol is unique due to the presence of both hydroxyethyl and methyloxazolidinyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3 |
InChI 键 |
ULUMAYMHCPJJMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(CCO1)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



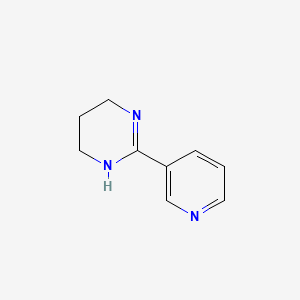
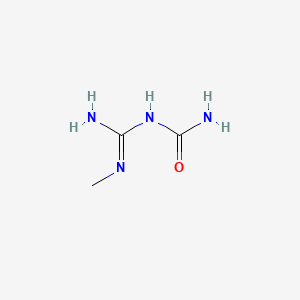

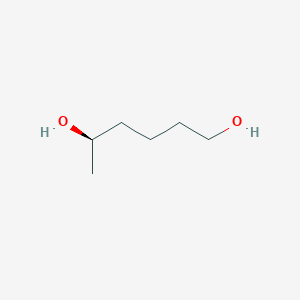
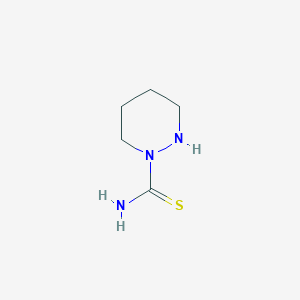
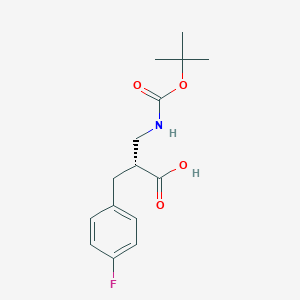
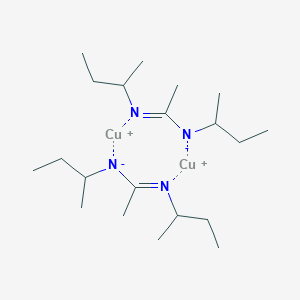

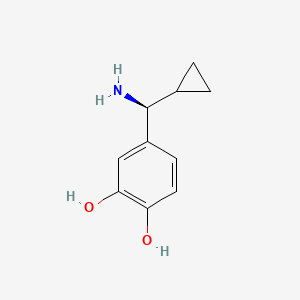
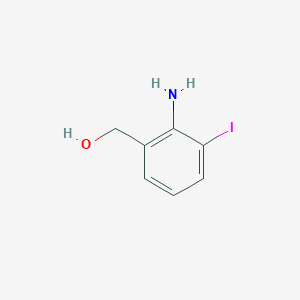
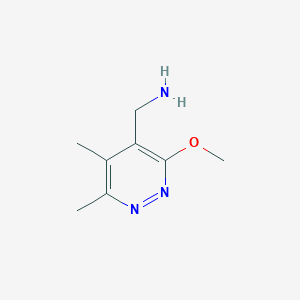
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
